

In-depth Technical Guide to Sartorypyrone Spectroscopic Data

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Compound of Interest		
Compound Name:	Sartorypyrone B	
Cat. No.:	B3025980	Get Quote

A comprehensive analysis of Sartorypyrone A, a representative member of the sartorypyrone class of fungal metabolites. This guide details its spectroscopic data (NMR, MS), experimental protocols, and the general workflow for its isolation and characterization.

Please Note: Extensive searches for "**Sartorypyrone B**" did not yield specific spectroscopic data. It is possible that this compound is not yet described in scientific literature or is known by a different name. Therefore, this guide focuses on the well-characterized Sartorypyrone A as a representative of this compound class for researchers, scientists, and drug development professionals.

Chemical Structure of Sartorypyrone A

Sartorypyrone A is a meroterpenoid natural product, characterized by a polyketide-derived pyrone core and a diterpene moiety.

Molecular Formula: C28H40O5[1]

Molecular Weight: 456.6 g/mol [1]

IUPAC Name: [(1S,3R)-3-[(3E,7E)-9-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3,7-dimethylnona-3,7-dienyl]-2,2-dimethyl-4-methylidenecyclohexyl] acetate[1]

Spectroscopic Data



The structural elucidation of Sartorypyrone A was achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[2] The data presented below is compiled from published literature.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) is a key technique for determining the elemental composition of novel compounds.

Ion	Calculated m/z	Observed m/z	Reference
[M+H]+	457.2949	457.2948	[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide detailed information about the chemical environment of individual atoms within a molecule, enabling the determination of its connectivity and stereochemistry. The following data is typically recorded in deuterated chloroform (CDCl₃) or methanol (CD₃OD).

¹H NMR Spectroscopic Data of Sartorypyrone A



Position	δ (ppm)	Multiplicity	J (Hz)
5	5.86	s	
1'	3.16	d	7.3
2'	5.25	t	7.3
4'	2.06	m	
5'	2.10	m	
6'	5.10	t	6.8
8'	2.00	m	
9'	1.98	m	-
10'	4.60	dd	11.0, 4.5
11'	1.25	m	
12'α	1.55	m	_
12'β	1.05	m	
14'	4.72	S	_
14'	4.58	S	
15'	1.00	S	-
16'	0.95	S	_
17'	2.04	S	-
18'	1.68	S	_
19'	1.60	s	-
Me-5	2.25	s	

¹³C NMR Spectroscopic Data of Sartorypyrone A



Position	δ (ppm)	Position	δ (ppm)
2	165.2	9'	39.8
3	101.8	10'	78.5
4	169.3	11'	29.5
5	98.6	12'	36.5
6	163.5	13'	148.2
1'	25.2	14'	109.8
2'	122.8	15'	28.2
3'	138.2	16'	22.5
4'	39.7	17'	21.4
5'	26.5	18'	16.2
6'	124.5	19'	16.0
7'	135.2	Me-5	19.8
8'	49.5	OAc	171.0

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following protocols are generalized from typical procedures for the isolation and spectroscopic analysis of fungal metabolites like sartorypyrones.

Fungal Cultivation and Extraction

- Cultivation: The producing fungal strain (e.g., Aspergillus sp.) is cultivated on a suitable solid
 or liquid medium (e.g., potato dextrose agar/broth) to encourage the production of secondary
 metabolites.
- Extraction: The fungal biomass and/or the culture broth is extracted with an organic solvent, such as ethyl acetate or methanol, to isolate the crude mixture of metabolites.[3]



 Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, between hexane and methanol, to separate compounds based on their polarity.

Chromatographic Purification

- Flash Chromatography: The semi-purified extract is fractionated using flash chromatography
 on a silica gel or C18-reversed-phase column with a gradient of solvents (e.g., hexane-ethyl
 acetate or water-methanol) to yield fractions with decreasing complexity.
- High-Performance Liquid Chromatography (HPLC): Final purification of the target compound
 is achieved by semi-preparative or preparative HPLC, often on a C18 column, using an
 isocratic or gradient elution system.[4]

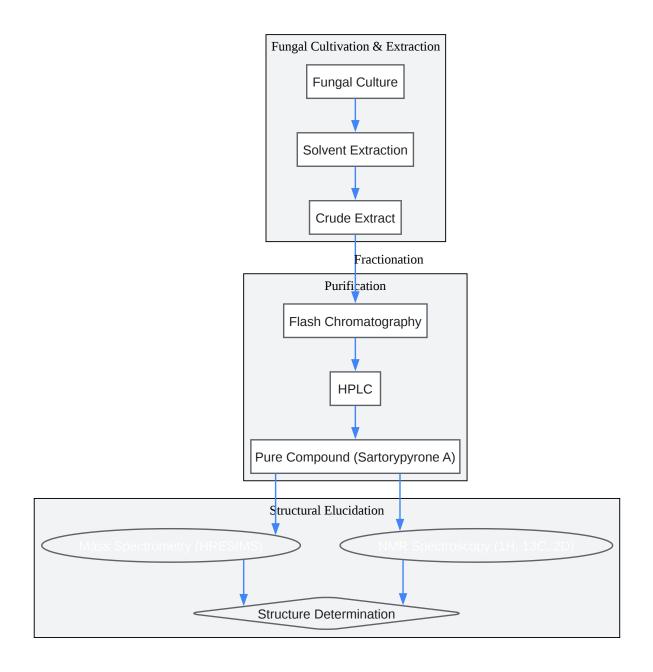
Spectroscopic Analysis

- Mass Spectrometry: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
 The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the instrument.
- NMR Spectroscopy: NMR spectra are recorded on a high-field spectrometer (e.g., 400-600 MHz). The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).
 Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are performed to elucidate the structure. Chemical shifts are referenced to the residual solvent signals.[4]

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like Sartorypyrone A.





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Caption: Workflow for the isolation and structural elucidation of Sartorypyrone A.



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